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N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules structurally related

to the endocannabinoid anandamide.[1] This family of lipids, which includes compounds like N-

arachidonoyl glycine (NAGly), N-palmitoyl glycine (PalGly), and N-oleoyl glycine (OlGly), is

gaining significant attention for its diverse physiological roles, including the modulation of pain,

inflammation, and cellular migration.[1][2] Unlike anandamide, NAGs generally do not display

significant activity at the classical cannabinoid receptors CB1 and CB2, but instead interact

with a range of other targets, most notably the orphan G protein-coupled receptors (GPCRs)

GPR18, GPR55, and GPR92 (also known as LPA5).[3][4][5][6] This guide provides a

comparative analysis of the receptor activity of various N-acyl glycines, supported by

experimental data, to aid researchers in navigating this complex and promising area of

pharmacology.

Receptor Interaction Profiles
The differential activity of N-acyl glycines is primarily understood through their interaction with

three key GPCRs: GPR18, GPR55, and GPR92.
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GPR18: Often referred to as the "N-arachidonoyl glycine receptor," GPR18 is a principal

target for NAGly.[6][7] Activation of GPR18 by NAGly has been shown to be coupled to Gi/o

proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects like

the potent stimulation of directed cell migration in microglia.[8][9] However, some studies

have reported conflicting findings, suggesting that NAGly may not activate GPR18 through

canonical signaling pathways in all cell systems.[5][8][10]

GPR55: This receptor is another significant target for N-acyl glycines, particularly NAGly.[11]

[12] GPR55 activation is linked to Gαq and Gα12/13 proteins, triggering downstream

signaling through phospholipase C (PLC) and RhoA.[4][13] The interaction of NAGly with

GPR55 can induce concentration-dependent increases in intracellular calcium and activate

the mitogen-activated protein kinase (MAPK) pathway.[11][12]

GPR92 (LPA5): N-arachidonoyl glycine has also been identified as an endogenous ligand for

GPR92.[3] Similar to GPR55, GPR92 couples to Gq/11 and G12/13 proteins.[3][13] NAGly

activates the Gq/11-mediated signaling pathway, suggesting a role in processes modulated

by this receptor, such as sensory nervous system function.[3]

Other Targets: Beyond these primary GPCRs, N-acyl glycines have been shown to interact

with other receptors. For instance, N-oleoyl glycine has been identified as a positive

allosteric modulator of inhibitory glycine receptors (GlyRs) and can activate the peroxisome

proliferator-activated receptor alpha (PPARα).[14][15]

Quantitative Data Summary: Potency of N-Acyl
Glycines
The following tables summarize the available quantitative data for the interaction of various N-

acyl glycines with their receptor targets. This data is essential for comparing the potency and

efficacy of these lipids.
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N-Acyl
Glycine

Receptor Assay Type Cell Line
Potency
(EC50 /
IC50)

Reference

N-

Arachidonoyl

glycine

(NAGly)

GPR18
cAMP

Inhibition

hGPR18-

CHO
IC50: 20 nM [8][16]

GPR18
pERK

Activation

HEK-

hGPR18

EC50: 44.5

nM
[8][16]

GPR55
Calcium

Mobilization

HAGPR55/C

HO

Concentratio

n-dependent

increase

[11][12]

GPR55
MAPK

Activity

HAGPR55/C

HO

Concentratio

n-dependent

increase

[11][12]

GPR92
G(q/11)

Activation

Reporter

Assay
Activator [3]

N-Oleoyl

glycine

(OlGly)

Glycine

Receptor (α1)

Electrophysio

logy
Oocytes

Reduces

Glycine EC50

from 17 µM to

10 µM (at 3

µM OlGly)

[14]

PPARα
Reporter

Assay
SH-SY5Y Activator [15]

N-Palmitoyl

glycine

(PalGly)

Unknown

GPCR

Calcium

Influx
F-11 Cells

Induces

transient

Ca2+ influx

[17][18][19]

Signaling Pathways
The binding of N-acyl glycines to their respective receptors initiates distinct intracellular

signaling cascades.
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GPR18 Signaling
Activation of GPR18 by NAGly primarily signals through the Gi/o protein, leading to the

inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[8][16] This pathway is

often associated with the modulation of cellular migration.[9] Additionally, GPR18 activation can

stimulate the ERK/MAPK pathway.[8][16]
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Caption: GPR18 signaling initiated by N-arachidonoyl glycine.

GPR55 & GPR92 Signaling
Both GPR55 and GPR92 couple to Gq-family proteins (Gq/11 and G12/13).[3][13] Upon ligand

binding, these receptors activate Phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 then triggers the release of calcium from intracellular stores.[11]
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Caption: Gq-coupled signaling for GPR55 and GPR92.

Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate investigation of N-

acyl glycines.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled N-acyl glycines by

measuring their ability to compete with a radiolabeled ligand for binding to the receptor of

interest.[13]

Materials:

Cell membranes expressing the receptor of interest (e.g., GPR18, GPR55).

Radiolabeled ligand (e.g., [³H]NAGly).

Unlabeled N-acyl glycine competitor.

Binding buffer.
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Glass fiber filters.

Filtration apparatus.

Scintillation counter and cocktail.[13]

Procedure:

Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand

and varying concentrations of the unlabeled competitor. Include controls for total binding

(radioligand + membranes) and non-specific binding (radioligand + membranes + high

concentration of an unlabeled ligand).[13]

Equilibration: Allow the reaction to reach equilibrium (time and temperature must be

optimized for each receptor).[13]

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free

radioligand.[13]

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically

bound radioligand.[13]

Counting: Measure the radioactivity on the filters using a scintillation counter.[13]

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot

specific binding against the competitor concentration to determine the IC50 value, which can

be converted to the Ki value using the Cheng-Prusoff equation.[13]

Workflow: Competitive Radioligand Binding Assay
1. Prepare Reaction
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Competitor)
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Caption: General workflow for a radioligand binding assay.

Functional Assays
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cAMP Inhibition Assay: This assay measures the ability of a ligand to inhibit the production of

cyclic AMP, typically following stimulation with forskolin, in cells expressing a Gi/o-coupled

receptor like GPR18.[8][16]

Culture cells expressing the receptor of interest.

Pre-incubate cells with varying concentrations of the N-acyl glycine.

Stimulate the cells with forskolin to induce cAMP production.

Lyse the cells and measure cAMP levels using a suitable method, such as a competitive

immunoassay (e.g., HTRF, ELISA).

Plot the cAMP concentration against the ligand concentration to determine the IC50 value.

[16]

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium

concentration following the activation of Gq-coupled receptors like GPR55 and GPR92.[11][12]

Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM,

Fluo-4 AM).

Establish a baseline fluorescence reading.

Add the N-acyl glycine at various concentrations.

Measure the change in fluorescence over time using a fluorometric plate reader or

microscope.

The peak fluorescence intensity corresponds to the maximum calcium release, which can be

plotted against ligand concentration to determine the EC50 value.[11]

Conclusion
The study of N-acyl glycines reveals a complex and nuanced signaling system. N-arachidonoyl

glycine, the most studied member, demonstrates potent activity at GPR18, GPR55, and

GPR92, initiating distinct downstream signaling cascades. Other N-acyl glycines, such as N-

oleoyl glycine and N-palmitoyl glycine, interact with different sets of targets, highlighting the
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structure-activity relationships that govern their biological functions. For researchers and drug

development professionals, understanding this differential receptor activity is paramount. The

distinct signaling profiles of these lipids offer the potential for developing targeted therapeutics

for a range of conditions, from chronic pain and inflammation to neurological disorders, by

selectively modulating these novel receptor systems. Further research, utilizing robust and

standardized experimental protocols, will be critical to fully elucidate the therapeutic potential of

this expanding class of signaling molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5576593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5576593/
https://pubmed.ncbi.nlm.nih.gov/28698140/
https://pubmed.ncbi.nlm.nih.gov/28698140/
https://www.benchchem.com/pdf/The_Emerging_Role_of_N_Acyl_Amino_Acids_in_Cellular_Signaling_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/32579961/
https://pubmed.ncbi.nlm.nih.gov/32579961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9614236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9614236/
https://peerj.com/articles/1835.pdf
https://www.researchgate.net/publication/5427343_N-Palmitoyl_Glycine_a_Novel_Endogenous_Lipid_That_Acts_As_a_Modulator_of_Calcium_Influx_and_Nitric_Oxide_Production_in_Sensory_Neurons
https://scholarworks.indianapolis.iu.edu/items/525dea38-90ca-401a-9de6-87b18ba39cd9
https://scholarworks.indianapolis.iu.edu/items/525dea38-90ca-401a-9de6-87b18ba39cd9
https://www.semanticscholar.org/paper/N-Palmitoyl-Glycine%2C-a-Novel-Endogenous-Lipid-That-Rimmerman-Bradshaw/9f227f5505a39addc1b87fa8484695b7dbc0a531
https://www.semanticscholar.org/paper/N-Palmitoyl-Glycine%2C-a-Novel-Endogenous-Lipid-That-Rimmerman-Bradshaw/9f227f5505a39addc1b87fa8484695b7dbc0a531
https://www.semanticscholar.org/paper/N-Palmitoyl-Glycine%2C-a-Novel-Endogenous-Lipid-That-Rimmerman-Bradshaw/9f227f5505a39addc1b87fa8484695b7dbc0a531
https://www.benchchem.com/product/b15569692/docs#differential-receptor-activity-of-n-acyl-glycines-a-comparative-guide
https://www.benchchem.com/product/b15569692/docs#differential-receptor-activity-of-n-acyl-glycines-a-comparative-guide
https://www.benchchem.com/product/b15569692/docs#differential-receptor-activity-of-n-acyl-glycines-a-comparative-guide
https://www.benchchem.com/product/b15569692/docs#differential-receptor-activity-of-n-acyl-glycines-a-comparative-guide
https://www.benchchem.com/product/b15569692?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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